molecular formula C18H16ClFN4OS B2750269 N-(2-chlorophenyl)-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide CAS No. 1209353-54-7

N-(2-chlorophenyl)-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2750269
CAS No.: 1209353-54-7
M. Wt: 390.86
InChI Key: CRRXWHAJDJRJLK-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide” typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Coupling Reactions: The final compound can be obtained by coupling the benzothiazole derivative with the piperazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the benzothiazole ring or the carboxamide group.

    Substitution: Substitution reactions can occur at the chlorophenyl or fluorobenzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(1,3-benzothiazol-2-yl)piperazine-1-carboxamide
  • N-(2-chlorophenyl)-4-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-1-carboxamide

Uniqueness

“N-(2-chlorophenyl)-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide” is unique due to the presence of both the fluorobenzothiazole and piperazine moieties, which may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4OS/c19-13-3-1-2-4-14(13)21-17(25)23-7-9-24(10-8-23)18-22-15-6-5-12(20)11-16(15)26-18/h1-6,11H,7-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRXWHAJDJRJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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